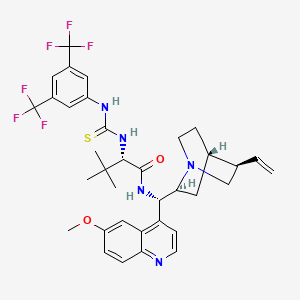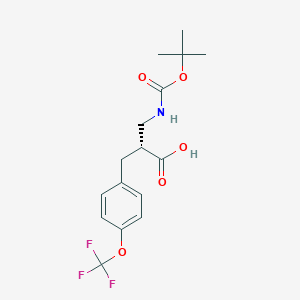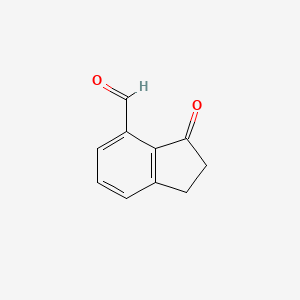
2,2-Difluorocyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorocyclopentane-1-carbaldehyde is an organic compound with the molecular formula C6H8F2O It features a five-membered cyclopentane ring substituted with two fluorine atoms at the 2-position and an aldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclopentane-1-carbaldehyde typically involves the fluorination of cyclopentane derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions. The aldehyde group can be introduced via oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products:
Oxidation: 2,2-Difluorocyclopentane-1-carboxylic acid
Reduction: 2,2-Difluorocyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
2,2-Difluorocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them potential candidates for drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 2,2-Difluorocyclopentane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
- 2,2-Difluorocyclopentane-1-carboxylic acid
- 2,2-Difluorocyclopentane-1-methanol
- 3,3-Difluorocyclopentane-1-carbaldehyde
Comparison: Compared to its analogs, 2,2-Difluorocyclopentane-1-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which confer distinct reactivity and potential applications. The aldehyde group allows for further functionalization, while the fluorine atoms enhance the compound’s stability and lipophilicity.
Properties
Molecular Formula |
C6H8F2O |
|---|---|
Molecular Weight |
134.12 g/mol |
IUPAC Name |
2,2-difluorocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-1-2-5(6)4-9/h4-5H,1-3H2 |
InChI Key |
GCRBISNVQMQXPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)


![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)




![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)




